Cas no 2101197-82-2 (1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol)
![1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol structure](https://ja.kuujia.com/scimg/cas/2101197-82-2x500.png)
1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol 化学的及び物理的性質
名前と識別子
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- 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
- 1H-Pyrazole-5-methanol, 1-[(4-fluorophenyl)methyl]-3-(trifluoromethyl)-
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- インチ: 1S/C12H10F4N2O/c13-9-3-1-8(2-4-9)6-18-10(7-19)5-11(17-18)12(14,15)16/h1-5,19H,6-7H2
- InChIKey: QDTQJWBLYHIKFA-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=C(F)C=C2)C(CO)=CC(C(F)(F)F)=N1
1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB554345-100 mg |
[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol; . |
2101197-82-2 | 100MG |
€281.90 | 2022-03-24 | ||
abcr | AB554345-250 mg |
[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol; . |
2101197-82-2 | 250MG |
€381.10 | 2022-03-24 | ||
abcr | AB554345-1 g |
[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol; . |
2101197-82-2 | 1g |
€676.70 | 2022-03-24 | ||
abcr | AB554345-500 mg |
[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol; . |
2101197-82-2 | 500MG |
€528.40 | 2022-03-24 |
1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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3. Caper tea
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanolに関する追加情報
Introduction to 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (CAS No. 2101197-82-2)
1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, identified by its CAS number 2101197-82-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, which is renowned for its broad spectrum of biological activities and its utility as a pharmacophore in drug discovery. The structural features of this molecule, particularly the presence of a 4-fluorobenzyl group and a trifluoromethyl substituent, contribute to its unique chemical properties and potential therapeutic applications.
The pyrazole core of this compound is a heterocyclic aromatic ring system that has been extensively studied for its role in modulating various biological pathways. Pyrazoles exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of fluorine atoms into the molecular structure, as seen in this compound, enhances its metabolic stability and binding affinity to biological targets. Specifically, the 4-fluorobenzyl moiety can influence the electronic properties of the molecule, while the trifluoromethyl group increases lipophilicity and reduces metabolic degradation.
In recent years, there has been a surge in research focused on developing novel compounds with pyrazole scaffolds for therapeutic purposes. The combination of fluorine substituents with pyrazole has shown particular promise in the development of small-molecule inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated that pyrazole derivatives can inhibit kinases and other enzymes that are overexpressed in tumor cells, thereby inhibiting cell proliferation and inducing apoptosis.
The fluorobenzyl group in 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol may play a crucial role in modulating the compound's interaction with biological targets. Fluorine atoms are known to enhance binding affinity through various mechanisms, including dipole-dipole interactions and hydrophobic effects. Additionally, fluorine substitution can influence the conformational flexibility of the molecule, which is critical for achieving optimal binding to protein targets. This makes such compounds valuable candidates for structure-based drug design.
Moreover, the trifluoromethyl group is another key structural feature that contributes to the pharmacological profile of this compound. Trifluoromethyl groups are frequently incorporated into drug molecules due to their ability to improve pharmacokinetic properties such as bioavailability and metabolic stability. They can also enhance binding affinity by increasing lipophilicity and reducing rotatable bonds. The presence of both a 4-fluorobenzyl group and a trifluoromethyl substituent in this molecule suggests that it may exhibit enhanced biological activity compared to simpler pyrazole derivatives.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have shown that derivatives of pyrazole with fluorine substituents can interact with various protein targets involved in diseases such as cancer and inflammation. For example, computational models suggest that 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol may bind effectively to kinases and other enzymes that are implicated in tumor growth and survival.
In vitro studies have begun to explore the potential therapeutic applications of this compound. Preliminary results indicate that it may exhibit inhibitory activity against certain enzymes relevant to cancer metabolism. The combination of structural features designed to enhance binding affinity suggests that it could be a potent inhibitor of key enzymatic pathways involved in tumor progression. Further research is needed to validate these findings and to explore potential side effects or interactions with other therapeutic agents.
The synthesis of 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision. Techniques such as cross-coupling reactions and fluorination methods are commonly employed to introduce the desired functional groups into the pyrazole core. The successful synthesis of this compound demonstrates the growing capability of synthetic chemists to create complex organic molecules tailored for specific biological applications.
The development of new drug candidates relies heavily on collaboration between chemists, biologists, and pharmacologists. By combining structural insights from computational chemistry with experimental validation through wet-lab studies, researchers can accelerate the discovery process. The case of 1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol exemplifies how interdisciplinary approaches can lead to promising new therapeutic agents.
Future research directions may include exploring analogs of this compound with different substituents or exploring its potential use in combination therapies. The flexibility offered by its molecular structure allows for further modifications that could enhance its efficacy or reduce potential side effects. Additionally, investigating its mechanism of action at a molecular level will provide valuable insights into how it interacts with biological targets.
In conclusion,1-(4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (CAS No. 2101197-82-2) represents an exciting development in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further research into treating diseases such as cancer and inflammation. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
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